![molecular formula C25H27N3O3 B2654181 N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-27-3](/img/structure/B2654181.png)
N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic molecule that contains several functional groups, including an amide group, a ketone group, an indole group, and a piperidine ring .
Molecular Structure Analysis
The molecular formula of the compound is C25H29N3O4S, and its molecular weight is 467.58046 . The presence of multiple functional groups and rings in the molecule suggests that it may exhibit a complex three-dimensional structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis or reduction, and the ketone group might undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For instance, its solubility would be influenced by its polar functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis
One study involved the synthesis of paracetamol derivatives, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, through a three-component reaction. These compounds were then analyzed for their DNA-binding interactions and protein-binding interactions, demonstrating the ability to bind strongly with bovine serum albumin (BSA) and suggesting potential biological applications through intercalation with calf thymus DNA (Raj, 2020).
Pharmacological Characterization
Another study focused on the pharmacological characterization of a related κ-opioid receptor antagonist, highlighting its high affinity and selectivity for κ-opioid receptors across various species. This compound showed potential therapeutic applications in treating depression and addiction disorders, demonstrating antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress (Grimwood et al., 2011).
Antibacterial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials against various bacterial strains. These compounds showed moderate inhibitory activity, with one compound being particularly effective against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Catalytic Synthesis
A study demonstrated the use of nano magnetite (Fe3O4) as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation. This catalytic approach offered advantages such as clean methodologies, easy workup procedures, and high yields, showcasing the versatility of Fe3O4 nanoparticles in facilitating organic synthesis (Mokhtary & Torabi, 2017).
Molecular Structure and Reactivity
Another investigation reported on the structure and reactivity of indolylmethylium ions, including their reactions with π-nucleophiles. This study provides insights into the electrophilic properties of such ions and their potential in synthetic applications, which could be relevant to the chemical manipulation of compounds like N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (Follet et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-9-11-19(12-10-18)15-26-25(31)24(30)21-16-28(22-8-4-3-7-20(21)22)17-23(29)27-13-5-2-6-14-27/h3-4,7-12,16H,2,5-6,13-15,17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFMIBDTIUAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.